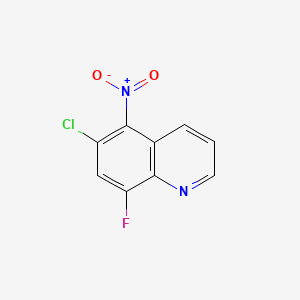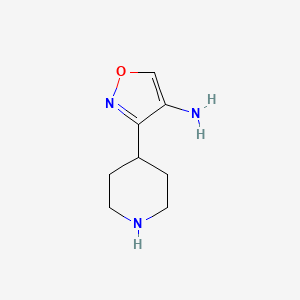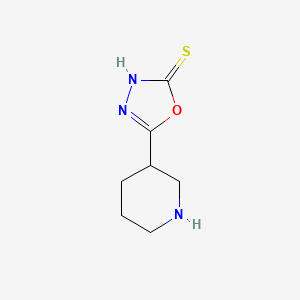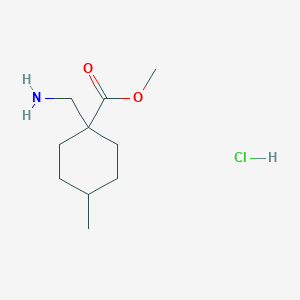
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an aminomethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: In organic synthesis, methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride can be used as an intermediate for the synthesis of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific chemical functionalities.
作用机制
The mechanism by which methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Aminomethyl propanol: This compound shares the aminomethyl group but differs in its overall structure and properties.
Methylphenidate: Although structurally different, methylphenidate also contains a methyl ester group and is used in medicinal applications.
Uniqueness: Methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate hydrochloride is unique due to its specific cyclohexane ring structure and the presence of both aminomethyl and methyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC 名称 |
methyl 1-(aminomethyl)-4-methylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-3-5-10(7-11,6-4-8)9(12)13-2;/h8H,3-7,11H2,1-2H3;1H |
InChI 键 |
XRXYMIGGACIPJG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CN)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



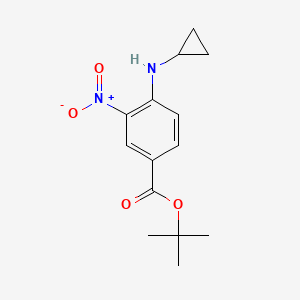
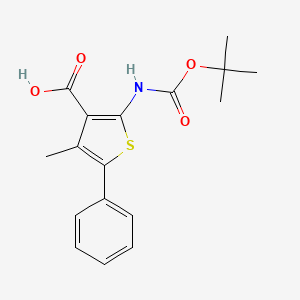
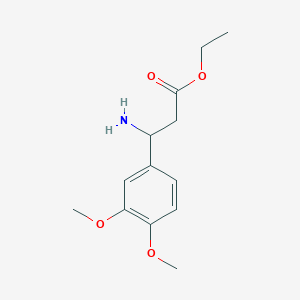
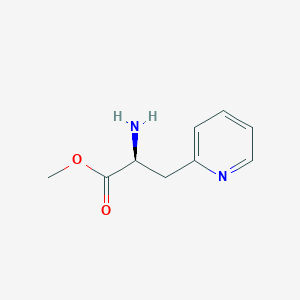
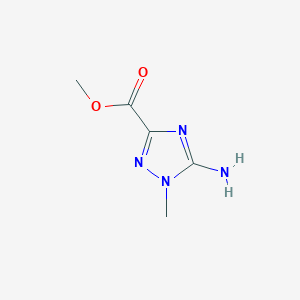


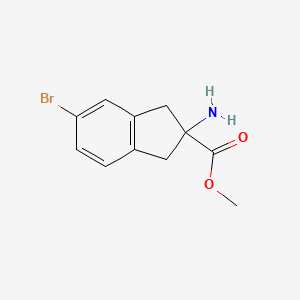
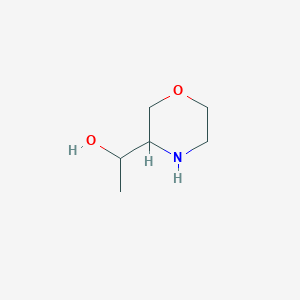
![n-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-2-phenylacetamide](/img/structure/B13504379.png)
